molecular formula C20H21N5O2 B2509886 2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline CAS No. 2319633-83-3

2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Cat. No.: B2509886
CAS No.: 2319633-83-3
M. Wt: 363.421
InChI Key: FXJAAHGXTGHYCM-UHFFFAOYSA-N
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Description

2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the quinoxaline core, followed by the introduction of the piperidine and pyridazinyl groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline core or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse structural modifications.

Scientific Research Applications

2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as conductive polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Methylpyridazin-3-yl)oxy]aniline
  • 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Uniqueness

Compared to similar compounds, 2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-6-7-19(24-23-14)27-13-15-8-10-25(11-9-15)20(26)18-12-21-16-4-2-3-5-17(16)22-18/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJAAHGXTGHYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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